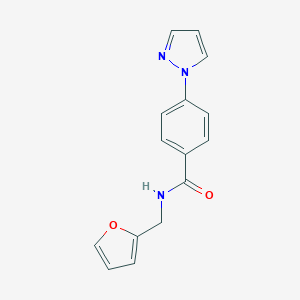
2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide, also known as BIA 10-2474, is a small molecule inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate various physiological processes in the body. BIA 10-2474 was initially developed as a potential treatment for chronic pain and anxiety, but it gained notoriety in 2016 when a clinical trial involving the drug resulted in the death of one participant and severe neurological side effects in four others.
Mécanisme D'action
2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 inhibits FAAH by binding to the enzyme's active site, preventing it from breaking down endocannabinoids. This leads to increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects
Studies have shown that FAAH inhibitors like 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 can produce analgesic, anxiolytic, and anti-inflammatory effects in animal models. These effects are thought to be mediated by increased levels of endocannabinoids in the body. 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 in lab experiments is its specificity for FAAH. This allows researchers to investigate the role of endocannabinoids in various physiological processes without affecting other enzymes or pathways. However, the potential toxicity of 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474, as demonstrated in the clinical trial mentioned earlier, highlights the need for careful dosing and monitoring in lab experiments.
Orientations Futures
There are several potential future directions for research involving 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474. One area of interest is the development of safer and more effective FAAH inhibitors for therapeutic use. Another area of interest is the investigation of the role of endocannabinoids in various physiological processes, including pain, anxiety, inflammation, and neuroprotection. Additionally, further research is needed to understand the mechanisms underlying the toxicity of 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 and to develop strategies for mitigating this toxicity.
Méthodes De Synthèse
The synthesis of 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 involves several steps, including the reaction of 2-aminobenzisoxazole with 3-methyl-2-pyridinecarboxylic acid chloride to form the intermediate 2-(3-methyl-2-pyridyl)benzisoxazole-3-carboxylic acid. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474.
Applications De Recherche Scientifique
2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that FAAH inhibitors like 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 can increase levels of endocannabinoids in the body, which may have analgesic, anxiolytic, and anti-inflammatory effects. 2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide 10-2474 has also been investigated for its potential as a treatment for neurological disorders such as epilepsy and Huntington's disease.
Propriétés
Nom du produit |
2-(1,2-benzisoxazol-3-yl)-N-(3-methyl-2-pyridinyl)acetamide |
|---|---|
Formule moléculaire |
C15H13N3O2 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-(1,2-benzoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H13N3O2/c1-10-5-4-8-16-15(10)17-14(19)9-12-11-6-2-3-7-13(11)20-18-12/h2-8H,9H2,1H3,(H,16,17,19) |
Clé InChI |
OUZGQDZBPBCKQM-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=NOC3=CC=CC=C32 |
SMILES canonique |
CC1=C(N=CC=C1)NC(=O)CC2=NOC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)

![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)